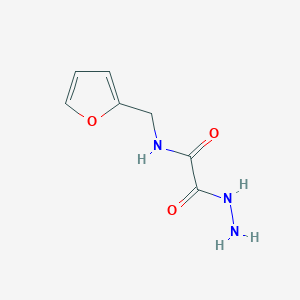

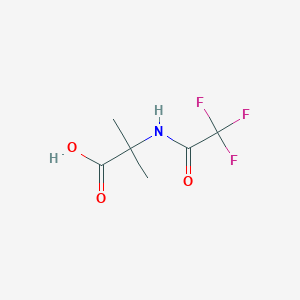

N-(呋喃-2-基甲基)-2-肼基-2-氧代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

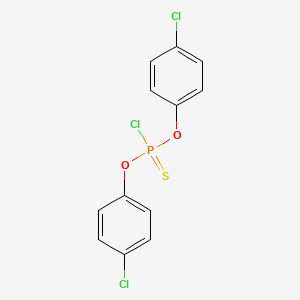

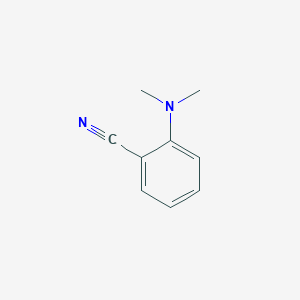

The synthesis of related compounds involves the reaction of ethyl-1-acetamidonaphtho[2,1-b]furan-2-carboxylate and ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate to produce various naphtho-furan derivatives with antimicrobial properties . Another synthesis route for thiazolidin-2-ylidene acetamide derivatives includes the reaction of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with different reagents such as chloroacetic acid and acetylenedicarboxylic acid esters, leading to compounds with anticancer activity . These methods provide a basis for the synthesis of N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide, although the exact synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The crystal structure of a related compound, 2-cyano-N-(furan-2-ylmethyl)acetamide, has been determined, revealing that the acetamide unit is significantly inclined relative to the furan ring. In the crystal form, molecules are connected through N—H⋯O and C—H⋯O hydrogen bonds, forming chains along the100direction . This structural information is crucial for understanding the molecular conformation and potential interaction sites of N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide.

Chemical Reactions Analysis

The papers discuss the reactivity of the synthesized compounds with various reagents. For instance, 2-cyano-N-furan-2-ylmethyl-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide can react with pyridinecarbaldehydes and 5-arylfurfural to yield 5-heterylidene derivatives . These reactions demonstrate the chemical versatility of the furan-2-ylmethyl moiety and its derivatives, suggesting that N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide could also undergo similar chemical transformations.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide are not provided, the related compounds' properties can offer some insights. The antimicrobial and anticancer activities of these compounds indicate their potential as bioactive molecules . The crystal structure analysis provides information on the solid-state properties, such as molecular conformation and hydrogen bonding patterns, which are important for understanding the compound's stability and interactions .

科学研究应用

1. 大麻素受体研究中的合成和生物学评估

N-(呋喃-2-基甲基)-2-肼基-2-氧代乙酰胺及其衍生物已被用于合成吲哚-3-基-氧代乙酰胺,它是大麻素受体(尤其是 CB2)的有效且选择性的配体。一项研究表明,该化合物的氟化衍生物表现出 6.2 nM 的 Ki 值,表明其对 CB2 受体具有很强的亲和力 (Moldovan 等人,2017 年)。

2. 在螺内酰胺和多取代吡咯合成中的应用

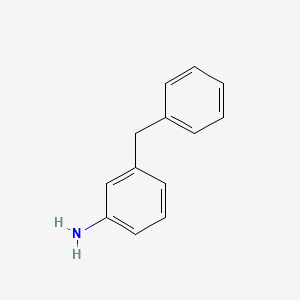

该化合物已用于合成螺内酰胺和多取代吡咯。通过使呋喃基胺与炔酮反应并随后用硝酸铈铵氧化,研究人员可以合成这些化合物。该方法代表了呋喃和吡咯衍生物合成应用的重大进步 (彭等人,2016 年)。

3. 在抗癌研究中的作用

一项研究探索了 2-氰基-N-(呋喃-2-基甲基)-2-(4-氧代-3-芳基噻唑烷-2-亚基)乙酰胺衍生物的合成,并对其抗癌活性进行了测试。这些化合物对白血病细胞系表现出显着的细胞毒性作用,凸显了它们在抗癌研究中的潜力 (Horishny 等人,2021 年)。

4. 抗菌和杀幼虫剂的开发

该化合物已用于合成具有显着抗菌和杀幼虫活性的咪唑衍生物。一些衍生物对金黄色葡萄球菌和白色念珠菌表现出很高的活性,其功效超过了标准药物 (Alaklab 等人,2017 年)。

5. 在脱羧克莱森重排反应中的应用

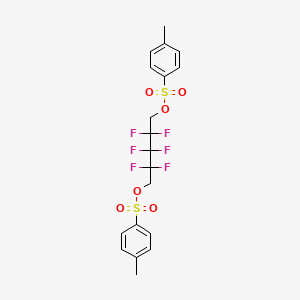

呋喃-2-基甲基化合物(包括 N-(呋喃-2-基甲基)-2-肼基-2-氧代乙酰胺)经历脱羧克莱森重排,生成 2,3-二取代杂芳香族产物。该方法为杂芳香族化合物的合成提供了一种新方法 (Craig 等人,2005 年)。

属性

IUPAC Name |

N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c8-10-7(12)6(11)9-4-5-2-1-3-13-5/h1-3H,4,8H2,(H,9,11)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEQHSCBXQZUGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90317811 |

Source

|

| Record name | N-[(Furan-2-yl)methyl]-2-hydrazinyl-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90317811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide | |

CAS RN |

91847-07-3 |

Source

|

| Record name | NSC320859 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(Furan-2-yl)methyl]-2-hydrazinyl-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90317811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1330522.png)

![2-[4-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B1330536.png)

![2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide](/img/structure/B1330538.png)